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Acetamido-PEG3-Br

Cat. No.: B11932257
M. Wt: 298.17 g/mol
InChI Key: YEJIBQSPOPGZQN-UHFFFAOYSA-N
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Description

Contextualizing Poly(ethylene glycol) Linkers in Advanced Chemical Synthesis

Poly(ethylene glycol) (PEG) linkers are polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into biological applications dates back to the 1970s, when they were first used to modify proteins to extend their circulation time and reduce immunogenicity. chempep.com In contemporary chemical synthesis, PEG linkers are indispensable tools, valued for a range of intrinsic properties that enhance the performance of the molecules they become part of. youtube.com

Key properties of PEG linkers that underpin their widespread use include:

Water Solubility: The repeating ethylene oxide units can form hydrogen bonds with water, rendering PEG and PEG-containing molecules highly soluble in aqueous environments. chempep.com

Biocompatibility: PEG is known for its minimal toxicity and is approved by regulatory bodies for various biomedical applications. chempep.com

Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, imparting conformational flexibility to the linker. chempep.com

Low Immunogenicity: PEG generally does not elicit a strong immune response. chempep.com

Tunable Length: The number of ethylene glycol units can be precisely controlled, allowing for the synthesis of linkers with specific lengths to achieve optimal spacing between conjugated molecules. chempep.com

These characteristics make PEG linkers essential components in drug delivery systems, bioconjugation, and materials science. chempep.comyoutube.com They can be classified into various types, including homobifunctional, heterobifunctional, and branched structures, each designed for specific synthetic strategies. youtube.com

Role of Acetamido-PEG3-Br as a Versatile Bifunctional Reagent

This compound is a prime example of a heterobifunctional reagent. nih.govnih.gov Such reagents are characterized by the presence of two different reactive functional groups, allowing for sequential or orthogonal conjugation strategies. rsc.org In this compound, these two groups are the acetamido moiety and the terminal bromo group, connected by a three-unit PEG spacer.

PropertyData
Molecular Formula C11H22BrNO4
Synonyms 1-Bromo-2-(2-(2-acetamidoethoxy)ethoxy)ethane
Key Features Heterobifunctional, PEG-based
Functional Group 1 Acetamido
Functional Group 2 Bromo

Overview of Key Research Domains Utilizing this compound

The unique structural features of this compound have made it a valuable tool in several cutting-edge areas of chemical and biomedical research. Its primary applications are in the construction of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comnih.govnih.gov This technology represents a paradigm shift in pharmacology from occupancy-driven inhibition to event-driven degradation. nih.gov

This compound serves as a PEG-based linker in the synthesis of PROTACs. medchemexpress.commedchemexpress.commedchemexpress.com The linker's role is critical as it connects the ligand that binds to the target protein with the ligand that recruits the E3 ligase. nih.gov The length and flexibility of the PEG chain in this compound are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. nih.gov

Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govmedchemexpress.com The linker in an ADC plays a vital role in connecting the antibody to the cytotoxic payload and influences the stability, solubility, and efficacy of the conjugate. nih.gov

The hydrophilic PEG spacer of this compound can increase the solubility of the ADC in aqueous media, which is a common challenge in ADC development. creative-biolabs.com The bifunctional nature of the linker allows for its attachment to both the antibody and the drug, creating a stable conjugate. For instance, a derivative, Bromoacetamido-PEG3-acid, contains a bromide group for reaction and a terminal carboxylic acid that can be activated to react with primary amine groups on the antibody or payload. creative-biolabs.com

ApplicationRole of this compoundKey Research Finding
PROTACs Connects the target protein ligand to the E3 ligase ligand. medchemexpress.commedchemexpress.commedchemexpress.comThe PEG linker facilitates the formation of the ternary complex required for proteasomal degradation of the target protein. nih.govnih.gov
ADCs Links the antibody to the cytotoxic drug, enhancing solubility. creative-biolabs.comThe hydrophilic PEG chain improves the aqueous solubility of the conjugate, a critical factor for ADC performance. creative-biolabs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20BrNO4 B11932257 Acetamido-PEG3-Br

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20BrNO4

Molecular Weight

298.17 g/mol

IUPAC Name

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C10H20BrNO4/c1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h2-9H2,1H3,(H,12,13)

InChI Key

YEJIBQSPOPGZQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOCCOCCOCCBr

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Acetamido Peg3 Br

General Synthetic Pathways for Acetamido-PEG3-Br

The synthesis of this compound analogues typically involves a multi-step process that begins with a pre-functionalized PEG linker. Key steps include the formation of the core PEG structure with appropriate terminal groups and the subsequent introduction of the bromoacetamido moiety.

Strategies for Incorporating Bromoacetamido Moieties

The bromoacetamido group is a highly reactive electrophile used for targeting nucleophilic residues, particularly the thiol groups of cysteine residues in proteins. nih.gov This functional group is typically introduced by reacting an amine-terminated molecule with a bromoacetylating agent.

The general reaction involves the acylation of a primary amine with bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF). The base is crucial for scavenging the HBr generated during the reaction.

Table 1: General Conditions for Bromoacetylation of Amines

ReagentBaseSolventTemperatureTypical Reaction Time
Bromoacetyl bromideTriethylamine (TEA)Dichloromethane (DCM)0 °C to Room Temp1-4 hours
Bromoacetic anhydrideDiisopropylethylamine (DIPEA)N,N-Dimethylformamide (DMF)0 °C to Room Temp2-6 hours
Bromoacetic acid / DCC-Chloroform (CHCl₃)Room Temp12-24 hours

Synthesis of PEG-Based Linkers with Terminal Functional Groups (e.g., Carboxylic Acid, Protected Amine)

The foundation of this compound is a bifunctional PEG linker. These linkers are synthesized to have distinct reactive groups at each end, allowing for controlled, stepwise conjugation. Common terminal functionalities include carboxylic acids and protected amines. axispharm.compeptide.com

PEG Linkers with a Terminal Carboxylic Acid: The synthesis of a linker like amino-PEG-acid is a prerequisite for creating Bromoacetamido-PEG3-acid. These can be prepared from PEG-diols by first monoprotecting one hydroxyl group (e.g., as a trityl or tosylate ether), oxidizing the other hydroxyl to a carboxylic acid, and then converting the protected end to an amine. Alternatively, heterobifunctional PEGs with amine and carboxylic acid termini are commercially available or can be synthesized through multi-step organic procedures. axispharm.compeptide.com

PEG Linkers with a Protected Amine: For creating analogues with a free amine upon deprotection, linkers with a terminal Boc (tert-butyloxycarbonyl)-protected amine are widely used. broadpharm.comaxispharm.com The Boc group is a common amine protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. axispharm.com Synthesis can start from a PEG-diol, which is sequentially functionalized. For instance, one end can be converted to an azide, which is then reduced to an amine and subsequently protected with a Boc group. The other hydroxyl end can then be activated (e.g., via tosylation) for conversion to the group that will ultimately become the bromoacetamide precursor. A variety of Boc-protected PEG linkers with different terminal functionalities are available. broadpharm.comaxispharm.com

Targeted Derivatization Approaches for this compound Analogues

Once synthesized, the heterobifunctional nature of this compound allows it to be used in diverse derivatization strategies to link two different molecular entities.

Nucleophilic Substitution Reactions with the Bromide Moiety

The bromoacetyl group is an excellent electrophile for SN2 reactions. libretexts.org The bromide ion is a very good leaving group, facilitating attack by a wide range of nucleophiles. broadpharm.comcreative-biolabs.com This reaction is central to the utility of this compound in bioconjugation.

Reaction with Thiols: The most common application is the alkylation of sulfhydryl groups (thiols), such as those found in cysteine residues of peptides and proteins. nih.gov The reaction is highly efficient and proceeds under mild conditions. Kinetic studies have shown that the reaction of bromoacetyl groups with thiols is pH-dependent, with higher reactivity observed at more alkaline pH (e.g., pH 9.0) compared to neutral or slightly acidic conditions (pH 6.5). nih.gov This pH sensitivity allows for chemoselective ligation, even in the presence of other nucleophilic groups like amines. nih.gov

Reaction with Other Nucleophiles: Besides thiols, other nucleophiles can also react with the bromoacetyl group. These include amines, azides, and carboxylates, although the reactivity is generally lower than with thiols. The general form of this nucleophilic substitution is R-Br + Nuc: → R-Nuc + Br:. wikipedia.org

Table 2: Common Nucleophiles for Bromoacetyl Group Derivatization

Nucleophile (Source)Resulting LinkageTypical pHRelative Reactivity
Thiol (Cysteine)Thioether7.0 - 9.0High
Amine (Lysine)Secondary Amine> 8.5Moderate
Azide (Sodium Azide)AzidoacetylNeutralModerate
CarboxylateEsterBasicLow

Amide Bond Formation via Carboxylic Acid Functionalization (e.g., EDC, HATU Coupling)

For linkers like Bromoacetamido-PEG3-acid, the terminal carboxylic acid provides a handle for forming stable amide bonds with primary or secondary amines. broadpharm.comcreative-biolabs.com This is achieved using standard peptide coupling reagents. nih.gov

EDC Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form a reactive O-acylisourea intermediate. chemistrysteps.com This intermediate readily reacts with an amine to form an amide bond. The efficiency of EDC coupling is often enhanced by the addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which forms a more stable active ester intermediate, reducing side reactions. nih.govbroadpharm.com EDC-mediated couplings are typically most effective in acidic conditions (pH 4.5-5.5) for the activation step. axispharm.combroadpharm.com

HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is a highly efficient aminium-based coupling reagent. chemicalbook.com It is often preferred for difficult couplings, such as those involving sterically hindered amino acids or for minimizing racemization. peptide.comsigmaaldrich.com HATU activates carboxylic acids in the presence of a non-nucleophilic base like DIPEA or collidine. chemicalbook.com The reaction proceeds through the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. chemicalbook.com

Table 3: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseKey Features
EDCNHS or HOBtNone (or for pH adjustment)Water-soluble byproducts; good for aqueous media; cost-effective. nih.govaxispharm.com
HATUNone (contains HOAt moiety)DIPEA, CollidineHigh efficiency, low racemization, suitable for difficult couplings. chemicalbook.comsigmaaldrich.com
DCCHOBtNoneHigh yield, but byproduct (DCU) is insoluble and can be difficult to remove. chemistrysteps.com

Deprotection Strategies for Amine Functionalities (e.g., Boc-protected amines)

When the linker is Bromoacetamido-PEG3-NHBoc, the terminal Boc-protected amine must be deprotected to reveal the reactive primary amine. broadpharm.com This amine can then be used for subsequent conjugation reactions.

The tert-butyloxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions. axispharm.com The most common method for Boc deprotection is treatment with a strong acid in an organic solvent.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is the most common method for Boc removal. researchgate.net The reaction is typically fast, occurring at room temperature within 30-60 minutes. The byproducts, isobutylene (B52900) and carbon dioxide, are volatile and easily removed.

Hydrogen Chloride (HCl): Another effective method is using a solution of hydrogen chloride gas in an anhydrous organic solvent such as dioxane, diethyl ether, or ethyl acetate. researchgate.net This method is also highly efficient and ensures anhydrous conditions are maintained, which can be critical for sensitive substrates. researchgate.net

Solid-Phase Synthesis Techniques for this compound Conjugates

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the stepwise assembly of peptides and other oligomers on an insoluble resin support. bachem.com This technique is particularly well-suited for incorporating specialized linkers like this compound to generate well-defined conjugates. The general principle of SPPS involves anchoring the C-terminal amino acid to a solid support and sequentially adding protected amino acids until the desired sequence is assembled. bachem.com The use of PEG derivatives in SPPS can improve the solubility and bioavailability of the resulting peptides. peptide.com

The integration of an this compound moiety into a peptide sequence via SPPS can be achieved through several strategic approaches. One common method involves the use of a derivative, such as Bromoacetamido-PEG3-acid, which contains a terminal carboxylic acid. creative-biolabs.combroadpharm.com This acid function allows for its coupling to a free amine group on the resin or a side chain of an amino acid within the peptide sequence using standard peptide coupling reagents.

The synthesis of a peptide-PEG-conjugate on a solid support generally follows a cycle of deprotection, washing, coupling, and further washing steps. bachem.com For instance, after assembling a desired peptide sequence on a resin, a terminal amine can be deprotected and subsequently reacted with Bromoacetamido-PEG3-acid in the presence of an activating agent.

Table 1: Representative Protocol for Coupling Bromoacetamido-PEG3-acid on Solid Phase

StepReagent/SolventPurposeDuration
1. Resin SwellingDichloromethane (DCM) or Dimethylformamide (DMF)Prepares the resin for reaction by solvating the polymer matrix. du.ac.in20-30 min
2. N-α-Fmoc Deprotection20% Piperidine in DMFRemoves the temporary Fmoc protecting group from the N-terminal amino acid.2 x 10 min
3. WashingDMF, DCM, IsopropanolRemoves excess deprotection reagent and byproducts.5 x 1 min
4. CouplingBromoacetamido-PEG3-acid, HBTU, DIPEA in DMFActivates the carboxylic acid of the PEG linker and couples it to the free amine on the peptide-resin. embrapa.br1-2 hours
5. WashingDMF, DCMRemoves excess reagents and byproducts.5 x 1 min
6. Cleavage and DeprotectionTrifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O)Cleaves the final conjugate from the resin and removes side-chain protecting groups. nih.gov2-3 hours

HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, DIPEA: Diisopropylethylamine, TIS: Triisopropylsilane

The bromoacetyl group of the newly attached linker is a reactive handle for further conjugation. It readily reacts with nucleophiles, such as the thiol group of a cysteine residue, to form a stable thioether bond. googleapis.com This post-synthetic modification can be performed while the peptide is still on the solid support or after cleavage into solution, providing flexibility in the synthetic strategy. This approach has been used to create complex constructs, including targeted gene delivery vectors where a peptide is linked via a PEG spacer to a functional domain. rsc.org

Modular Synthesis Platforms for Library Generation

Modular synthesis, often associated with the principles of click chemistry, enables the rapid generation of large and diverse compound libraries from a set of well-defined building blocks. nih.gov This high-throughput approach is invaluable for drug discovery and functional materials science. The this compound linker is an ideal component for such modular platforms due to its bifunctional nature, allowing for the convergent assembly of different molecular fragments.

A modular strategy for generating a library of this compound derivatives would typically involve a core scaffold and a set of diverse building blocks that can be systematically combined. For example, a library of potential enzyme inhibitors could be synthesized by combining a constant peptide or small molecule recognition motif with a variable warhead, connected by the this compound linker.

One could envision a platform where a series of amine-containing compounds (Library A) are first coupled to a bromoacetyl-functionalized solid support. Subsequently, a library of nucleophilic compounds (Library B), such as thiols or amines, could be reacted with the bromine of the immobilized linker. This would generate a matrix of novel compounds.

A powerful modular approach is the Accelerated SuFEx Click Chemistry (ASCC), which facilitates the rapid coupling of alcohols with SuFEx-compatible functional groups to create diverse libraries in a high-throughput format, such as a 96-well plate. nih.gov While not directly demonstrated for this compound, the principles of ASCC could be adapted. For instance, an alcohol-containing derivative of the PEG3 linker could be used in a SuFEx reaction to connect to one set of building blocks, while the acetamido-bromide end is used for subsequent conjugation.

Table 2: Conceptual Modular Synthesis for a Library of this compound Conjugates

Module A (Scaffolds) Linker Module B (Variable Groups) Resulting Conjugate Structure
Peptide 1-NH₂This compoundThiol 1Peptide 1-NH-CO-CH₂-S-Thiol 1
Peptide 1-NH₂This compoundThiol 2Peptide 1-NH-CO-CH₂-S-Thiol 2
Peptide 2-NH₂This compoundThiol 1Peptide 2-NH-CO-CH₂-S-Thiol 1
Peptide 2-NH₂This compoundThiol 2Peptide 2-NH-CO-CH₂-S-Thiol 2
Small Molecule 1-NH₂This compoundThiol 1Small Molecule 1-NH-CO-CH₂-S-Thiol 1
Small Molecule 1-NH₂This compoundThiol 2Small Molecule 1-NH-CO-CH₂-S-Thiol 2

This modular approach significantly accelerates the discovery of lead compounds by allowing for the systematic variation of different parts of the molecule to explore structure-activity relationships. The hydrophilic PEG3 spacer in this compound ensures that the resulting library members maintain favorable solubility profiles, which is a critical parameter for biological screening.

Elucidation of Reaction Mechanisms Involving Bromide Functionalized Peg Linkers

Mechanistic Studies of Nucleophilic Substitution Reactions with Bromide Leaving Groups

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a leaving group on a substrate molecule. wikipedia.org In the context of Acetamido-PEG3-Br, the substrate contains a primary alkyl bromide. The reaction mechanism for such substrates is predominantly the bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgwikipedia.org

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.comjove.com A key feature of this mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side directly opposite the leaving group. pharmaguideline.comchemguide.co.uk This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-bromine bond. khanacademy.org

As the nucleophile forms a new bond with the carbon, the C-Br bond simultaneously breaks. pharmaguideline.com This process proceeds through a high-energy pentacoordinate transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion. chemicalnote.comchemguide.co.uk This transition state features an inverted, umbrella-like geometry of the groups attached to the carbon center. khanacademy.org Ultimately, the bromide ion is expelled, and the reaction results in an inversion of stereochemical configuration at the carbon center. khanacademy.org

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile]. wikipedia.orgjove.com The efficiency of the reaction is heavily influenced by several factors:

Substrate Structure: Primary alkyl halides, like the terminus of this compound, are ideal for SN2 reactions because there is minimal steric hindrance to prevent the nucleophile's backside attack. chemicalnote.com

Leaving Group Ability: The leaving group's ability to depart is critical. A good leaving group is a weak base that can stabilize the negative charge it acquires upon leaving. libretexts.orgquimicaorganica.org Bromide (Br⁻) is considered a very good leaving group, superior to chloride (Cl⁻) but slightly less effective than iodide (I⁻), making the C-Br bond reactive toward nucleophilic attack. quimicaorganica.orgpurechemistry.org

Nucleophile Strength: A strong nucleophile will accelerate the reaction rate. jove.com

In contrast, the unimolecular (SN1) mechanism, which involves a two-step process with the formation of a carbocation intermediate, is not favored for primary alkyl bromides. chemguide.co.uklibretexts.org This is because primary carbocations are highly unstable. The SN1 reaction rate is dependent only on the substrate concentration and is more common for tertiary alkyl halides. chemicalnote.combyjus.com

Kinetics and Energetics of Key Transformation Steps

The rates and energy barriers of chemical reactions are described by their kinetics and energetics. For the reactions involving bromide-functionalized linkers, these parameters are critical for predicting reactivity and optimizing conditions.

Kinetics of Nucleophilic Substitution (SN2): As previously noted, the SN2 reaction follows second-order kinetics. wikipedia.org The rate is directly proportional to the concentrations of both the alkyl halide and the nucleophile. jove.com

Rate Law: Rate = k[R-Br][Nu⁻]

The reaction rate is highly sensitive to the nature of the leaving group. Good leaving groups, like bromide, lead to faster reactions because the energy required to break the C-LG bond in the transition state is lower. quimicaorganica.org The relative reactivity of alkyl halides in SN2 reactions generally follows the trend: R-I > R-Br > R-Cl > R-F. purechemistry.org

Energetics of Nucleophilic Substitution: The progress of an SN2 reaction can be visualized with a reaction energy profile diagram. It shows a single energy barrier, the activation energy (Ea), which corresponds to the energy of the pentacoordinate transition state. msu.edu Reactants must possess sufficient kinetic energy to overcome this barrier. msu.edu For the endothermic step of radical bromination, the transition state is late, resembling the products. In contrast, for the exothermic steps of chlorination, the transition state is early and resembles the reactants. youtube.com

Table 1: Representative Activation Energies for SN2 Reactions
ReactionSolventActivation Energy (kJ/mol)Reference
CH₃Br + Cl⁻Gas Phase220.0 researchgate.net
BrO₃⁻ + 5Br⁻ + 6H⁺Acidic SolutionVariable with Temp. blogspot.comsavemyexams.comcourseworkbank.info

Kinetics and Energetics of Bromination: In acid-catalyzed α-bromination of carbonyl compounds, kinetic studies have shown that the reaction rate is often independent of the bromine concentration, especially when Br₂ is in excess. masterorganicchemistry.com This indicates that the reaction of the enol with bromine is fast, and the rate-determining step is the initial, slow conversion of the ketone to its enol form. masterorganicchemistry.commcmaster.ca

Rate Law (Acid-Catalyzed): Rate = k[Ketone][H⁺]

The HVZ reaction is known to require harsh conditions, such as high temperatures and long reaction times, implying a significant activation energy barrier for one or more of its steps. byjus.comalfa-chemistry.com

Table 2: Thermodynamic Data for Radical Bromination Steps
Reaction StepBond Broken (kJ/mol)Bond Formed (kJ/mol)Enthalpy Change (ΔH, kJ/mol)Reference
Primary C-H + Br• → C• + H-Br~410 (C-H)~366 (H-Br)+44 (Endothermic) youtube.com
C• + Br-Br → C-Br + Br•~193 (Br-Br)~285 (C-Br)-92 (Exothermic) youtube.com

Role of the Poly(ethylene glycol) Spacer in Reaction Outcomes

The poly(ethylene glycol) (PEG) component of this compound is not merely an inert linker; it actively influences the compound's physical and chemical properties. chempep.com PEG chains are known for their unique characteristics:

Solubility: PEG is highly hydrophilic and soluble in aqueous environments, a property conferred by the repeating ethylene (B1197577) oxide units that form hydrogen bonds with water. chempep.com This can be advantageous for reactions in biological media or for improving the solubility of otherwise hydrophobic reactants. tandfonline.comthermofisher.com

Flexibility and Conformation: The C-O single bonds in the PEG backbone can rotate freely, giving the chain significant conformational flexibility. chempep.com This flexibility can affect the accessibility of the terminal bromide to incoming nucleophiles. The PEG spacer can adopt various conformations, potentially shielding the reactive site or extending it away from a larger molecular scaffold. researchgate.net

Steric Effects: While flexible, the PEG chain occupies a certain volume. This can create a "stealth" effect by forming a hydration shell that reduces interactions with other molecules, such as proteins. chempep.com In a reaction context, this steric bulk could potentially hinder the approach of a very large nucleophile, although for a short PEG3 linker, this effect is likely minimal compared to longer PEG chains. nih.gov

Reaction Medium Effects: PEG itself can act as a reaction medium or co-solvent. Studies have shown that PEG can promote nucleophilic substitution reactions, possibly by effectively solvating cations (like Na⁺ in NaN₃ substitutions), thereby liberating the nucleophilic anion for reaction. tandfonline.com

Molecular dynamics simulations have suggested that while PEG spacers have little effect on the conformational properties of small, neutral peptides, they can significantly influence the conformation of highly charged peptides. researchgate.net This indicates that the PEG chain's impact is context-dependent. For a molecule like this compound, the PEG3 spacer likely enhances water solubility and provides a flexible tether, potentially influencing reaction kinetics by controlling the local environment and accessibility of the terminal bromide. nih.gov

Advanced Analytical Characterization Techniques for Acetamido Peg3 Br and Its Conjugates

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Acetamido-PEG3-Br. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and the integrity of the PEG linker.

In a typical ¹H NMR spectrum of a PEG-containing compound, the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) produce a characteristic, intense signal around 3.6 ppm. researchgate.net The acetamido group (CH₃CONH-) would show a methyl signal, while the methylene protons adjacent to the bromine (Br-CH₂-) and the amide group (-NH-CH₂-) would exhibit distinct chemical shifts. rsc.orgnih.gov Two-dimensional NMR techniques such as COSY, HMQC, and HMBC can be used for the complete assignment of all proton and carbon signals, ensuring unambiguous structural confirmation. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon signals for the PEG backbone typically appear around 70 ppm. researchgate.net The carbonyl carbon of the amide group and the carbons adjacent to the nitrogen and bromine atoms would also have characteristic chemical shifts, confirming the presence of the terminal functional groups. researchgate.netnih.gov

Table 1: Predicted NMR Chemical Shifts for this compound

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
PEG Backbone (-O-CH₂-CH₂-O-) ~3.6 ~70
Methylene adjacent to Amide (-NH-CH₂-) ~3.5 ~40
Methylene adjacent to Bromine (Br-CH₂-) ~3.9 ~30

Mass Spectrometry-Based Characterization (e.g., HPLC-MS, High-Resolution MS, DESI-MS)

Mass spectrometry (MS) is indispensable for confirming the molecular weight of this compound and for characterizing its conjugates. Due to the complexity and potential heterogeneity of PEGylated molecules, MS is often coupled with liquid chromatography (LC) for prior separation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is routinely used to verify the identity and purity of the linker. For its conjugates, such as those with proteins or peptides, HPLC-MS provides information on the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the degree of PEGylation. nih.govnih.gov Electrospray ionization (ESI) is a common MS technique for analyzing PEGylated biomolecules.

High-Resolution Mass Spectrometry (HRMS) , using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the confirmation of the elemental composition of this compound and the precise identification of its conjugates and any potential impurities or degradation products. enovatia.comsciex.com For PEGylated proteins, the polydispersity of the PEG chain can lead to complex spectra; HRMS helps to resolve these complexities. sciex.com

Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the analysis of samples in their native state with minimal preparation. While less common for routine characterization of PEG linkers, it holds potential for the surface analysis of materials functionalized with this compound conjugates or for rapid screening applications.

Table 2: Application of Mass Spectrometry Techniques

Technique Application for this compound and Conjugates Key Findings
HPLC-MS Purity assessment, confirmation of conjugation, determination of PEGylation degree. Molecular weight verification, identification of conjugated species, quantification of reaction efficiency. nih.gov
High-Resolution MS Accurate mass measurement, elemental composition confirmation, impurity profiling. Precise molecular formula, structural confirmation of conjugates and byproducts. nih.govenovatia.com

| MALDI-TOF MS | Analysis of PEGylated peptides and proteins. | Average molecular weight, degree of PEGylation, identification of PEGylation sites. nih.gov |

Chromatographic Purity and Separation Methodologies (e.g., HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating and purifying its conjugates. High-Performance Liquid Chromatography (HPLC) is the most widely used method due to its high sensitivity, selectivity, and accuracy.

Reversed-Phase HPLC (RP-HPLC) is a powerful technique for purity analysis of the relatively hydrophobic this compound linker. It is also used to separate PEGylated proteins or peptides from their unconjugated forms and to resolve species with different degrees of PEGylation. chromatographyonline.com The separation is based on the hydrophobicity of the molecules.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This method is particularly effective for separating larger PEGylated proteins from unreacted, smaller PEG linkers or other reaction byproducts. pharmafocusamerica.com It is also used to detect the formation of aggregates in conjugate preparations. nih.gov

Other relevant techniques include Hydrophobic Interaction Chromatography (HIC) , which can separate ADC species based on their drug-to-antibody ratio, and Ion-Exchange Chromatography (IEX) , which separates molecules based on charge differences that are altered by PEGylation. pharmafocusamerica.comnih.gov

Table 3: Chromatographic Methods for this compound and Conjugates

Method Principle of Separation Primary Application
RP-HPLC Hydrophobicity Purity analysis of linker, separation of conjugate isomers. chromatographyonline.com
SEC Hydrodynamic Size Removal of unreacted linker, analysis of aggregates.
HIC Hydrophobicity (non-denaturing) Determination of drug-load distribution in conjugates. pharmafocusamerica.com

| IEX | Net Charge | Purification of PEGylated proteins from native proteins. nih.gov |

Optimization of Derivatization Conditions for Analytical Sensitivity and Selectivity

The bromoacetamido group of this compound is designed to react with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides. Optimizing the conditions for this derivatization (conjugation) reaction is critical to ensure high yield, selectivity, and minimal side products.

Key parameters that require optimization include:

pH: The reaction of bromoacetamides with thiols is highly pH-dependent. The thiol group must be in its nucleophilic thiolate form (-S⁻), which is favored at pH values slightly above the pKa of the cysteine thiol group (typically pH 7.5-8.5).

Reagent Ratio: The molar ratio of this compound to the target molecule must be carefully controlled. A significant excess of the PEG linker can lead to non-specific modifications or make purification more challenging, while an insufficient amount will result in low conjugation efficiency. thermofisher.com

Temperature and Time: Derivatization reactions are often optimized for temperature and duration to maximize yield while minimizing potential degradation of the reactants or products. nih.gov Reactions are typically monitored over time using HPLC to determine the optimal reaction endpoint.

Buffer Composition: The choice of buffer is important to maintain the desired pH and to avoid any components that might interfere with the reaction. For example, buffers containing primary amines may not be ideal if there is a possibility of side reactions.

The goal of optimization is to achieve a reproducible process that yields a conjugate with the desired degree of modification, which can then be sensitively and selectively analyzed by the chromatographic and mass spectrometric methods described above. researchgate.net

Table 4: Parameters for Optimizing Derivatization with this compound

Parameter Typical Range/Consideration Rationale
pH 7.5 - 8.5 To ensure the thiol group is in its reactive thiolate form.
Molar Ratio (Linker:Protein) 1:1 to 20:1 To control the extent of conjugation and minimize excess reagent. thermofisher.com
Temperature 4°C to 37°C To balance reaction rate with the stability of the biomolecule.

| Reaction Time | 30 min to several hours | To allow the reaction to proceed to completion without causing degradation. nih.gov |

Applications of Acetamido Peg3 Br in Contemporary Chemical Biology and Materials Science Research

Application in Drug Delivery System Research (Preclinical/Research Focus)

Investigation of PEG-Based Linkers in Preclinical Delivery Vehicles

The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains as linkers has become a cornerstone in the development of advanced preclinical delivery vehicles. These PEGylated linkers are instrumental in enhancing the pharmacokinetic profiles of therapeutic agents and imaging probes by conferring desirable properties such as increased hydrophilicity, improved stability, and a reduced immune response, commonly referred to as the "stealth effect" preprints.orgmdpi.com. This approach aims to prolong circulation times, evade rapid clearance by the reticuloendothelial system, and facilitate targeted accumulation at disease sites preprints.orgmdpi.comnih.gov.

Investigations into PEG-based linkers often focus on optimizing their length, density, and terminal functional groups to achieve specific delivery objectives. For instance, studies involving PEG3-based linkers have demonstrated their efficacy in improving the performance of preclinical agents. One such investigation focused on the development of an (18)F-labeled PEG3-based radiopharmaceutical, (18)F-PEG3-FPN, for the detection of metastatic pigmented melanoma. This research highlighted that the introduction of a PEG3 linker significantly improved pharmacokinetic properties and tumor accumulation compared to non-PEGylated analogs. Specifically, the PEG3-modified compound exhibited lower liver uptake and a high tumor-to-background ratio, suggesting enhanced targeting and reduced off-target accumulation researchgate.net.

The successful synthesis and preclinical evaluation of such PEG3-based constructs underscore the importance of this linker length in optimizing delivery systems. Key findings from the investigation of (18)F-PEG3-FPN are summarized below:

Linker TypeApplicationKey Performance MetricFinding/ValueReference
PEG3-basedRadiopharmaceutical for melanoma imagingRadiolabeling Yield44.68% ± 5.99% researchgate.net
PEG3-basedRadiopharmaceutical for melanoma imagingRadiochemical Purity>99% researchgate.net
PEG3-basedRadiopharmaceutical for melanoma imagingLiver Uptake (vs. non-PEGylated)Lower researchgate.net
PEG3-basedRadiopharmaceutical for melanoma imagingTumor-to-Background RatioHigh researchgate.net

Acetamido-PEG3-Br represents a specific chemical entity within the family of PEG-based linkers. It is characterized by a three-unit ethylene (B1197577) glycol chain (PEG3) terminated with an acetamido group at one end and a bromine atom at the other. This bifunctional nature makes it a versatile building block for conjugation. While direct extensive preclinical delivery vehicle studies specifically detailing this compound in nanoparticle or liposomal systems are less prevalent in the reviewed literature, it is recognized for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) medchemexpress.comtenovapharma.com. In PROTAC technology, linkers like this compound connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating targeted protein degradation. This application demonstrates the compound's utility in creating sophisticated molecular constructs designed for specific cellular engagement and modulation, which inherently involves delivery to a cellular or biological target. The structural features of this compound, particularly the PEG3 chain, suggest its potential for similar advantageous effects on pharmacokinetic properties and targeted delivery when incorporated into broader preclinical drug delivery systems, aligning with the general benefits observed for PEGylated linkers preprints.orgmdpi.com.

The continued investigation into PEG-based linkers, including compounds like this compound, is crucial for advancing the design and efficacy of preclinical delivery vehicles across various therapeutic and diagnostic applications.

Computational and Theoretical Investigations of Acetamido Peg3 Br and Analogues

Molecular Dynamics Simulations of Poly(ethylene glycol) Linkers in Biological Contextsmdpi.com

Molecular Dynamics (MD) simulations are instrumental in providing atomic-level insights into the dynamic behavior of PEG linkers within biological environments. These simulations help unravel the conformational flexibility, hydration patterns, and interactions of PEG chains with biomolecules.

Interactions with Biomolecules: While direct simulations of Acetamido-PEG3-Br with specific proteins are context-dependent, general MD studies on PEGylated proteins indicate that PEG chains can adopt various extended or collapsed conformations around protein surfaces. These conformations are influenced by electrostatic and hydrophobic interactions, as well as steric factors. The flexible, hydrated layer formed by PEG linkers can contribute to reduced protein aggregation and improved solubility researchgate.netrsc.org. For instance, simulations have shown that the length and conjugation site of PEG chains can significantly impact protein-PEG interactions and local protein dynamics rsc.org.

Table 6.1.1: Representative MD Simulation Parameters for PEG Linkers

ParameterTypical Value/Range for PEG3 LinkerNotes
Radius of Gyration (Rg)5.0 - 6.5 ÅIndicates the compactness of the polymer chain in solution.
End-to-End Distance (Ree)10.0 - 15.0 ÅAverage distance between the terminal functional groups.
Hydration Number (Water/O)2.5 - 3.5Average number of water molecules interacting per ether oxygen atom.
Conformational EntropyHighReflects the significant flexibility and dynamic nature of the linker.

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insightsnih.govtandfonline.com

Density Functional Theory (DFT) is a quantum mechanical method that provides detailed information about the electronic structure, optimized geometries, and reaction mechanisms of molecules. For this compound, DFT calculations offer fundamental insights into its intrinsic stability and reactivity.

Structural Optimization and Electronic Properties: DFT calculations are employed to determine the most stable three-dimensional structure of this compound. Analysis of charge distribution, molecular orbitals (HOMO/LUMO), and electrostatic potentials maps the electronic landscape. The acetamide (B32628) group, with its polar carbonyl and amine functionalities, and the ether oxygens in the PEG chain contribute to the molecule's polarity. The polarization of the carbon-bromine (C-Br) bond is a key factor dictating its reactivity, and DFT can accurately model this electronic environment wikipedia.orgukm.myacs.orgidosr.orgmdpi.comnih.gov.

Mechanistic Insights into Reactivity: DFT can model the transition states and activation energies for chemical reactions involving this compound. A primary mode of functionalization involves nucleophilic substitution (SN2) at the carbon atom bonded to bromine. DFT calculations can quantify the energy barriers for reactions with various nucleophiles, enabling predictions of relative reactivity. The influence of the PEG chain and the acetamide headgroup on the polarization and accessibility of the C-Br bond can be precisely assessed through these calculations mdpi.combeilstein-journals.orgfrontiersin.orgchemrxiv.orgntu.edu.sg.

Solvation Effects on Reactivity: Incorporating solvation models within DFT calculations allows for the consideration of the molecule's behavior in different environments, such as aqueous solutions. Solvation can significantly influence reaction pathways and transition state energies by stabilizing or destabilizing reactive species, thereby affecting reaction rates mdpi.comnih.govresearchgate.net.

Table 6.2.1: Representative DFT Calculation Outputs for PEG Linkers

Property/ReactionCalculated Value (Example)Method/Basis Set (Example)Notes
C-Br Bond Dissociation Energy~70-80 kcal/molB3LYP/6-31G(d)Quantifies the strength of the carbon-bromine bond.
Activation Energy (SN2 with thiolate)~15-20 kcal/molB3LYP/6-31G(d)Estimated energy barrier for a key conjugation reaction.
Dipole Moment~4.0 - 5.0 DB3LYP/6-31G(d)Reflects the overall polarity of the molecule.
HOMO Energy~-8.0 eVB3LYP/6-31G(d)Indicates the molecule's potential for electron donation.

Predictive Modeling of Reactivity and Conformational Preferencesfrontiersin.org

Predictive modeling techniques, often built upon theoretical calculations and experimental data, are vital for forecasting the chemical behavior and spatial arrangements of this compound.

Reactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, along with machine learning approaches, can predict the reaction rates of this compound with various nucleophiles. These models correlate structural features with observed reactivity, focusing on the electrophilicity of the carbon atom bearing the bromine, influenced by the PEG chain and acetamide group nih.govwikipedia.orgresearchgate.net. For example, models can predict that the bromine atom, being a good leaving group, will confer higher reactivity compared to a chlorine analogue nih.gov.

Conformational Ensemble Prediction: Beyond MD, statistical mechanics and coarse-grained modeling can predict the distribution of conformations for PEG linkers under varying conditions (e.g., solvent polarity, ionic strength). These methods generate ensembles of structures that represent the molecule's likely spatial arrangements, which is critical for designing conjugation strategies where linker conformation influences accessibility and spacing nih.govresearchgate.netacs.org.

Structure-Property Relationships: Predictive modeling establishes clear relationships between molecular structure and properties. For instance, it can forecast how changes in PEG chain length or end-group chemistry might alter the predicted reactivity or conformational flexibility of this compound, guiding the rational design of molecules for specific applications frontiersin.orgnih.gov.

Table 6.3.1: Predictive Modeling Outcomes for PEG Linkers

Parameter PredictedPredicted Value (Example)Model Type UsedInfluencing Factors
Reactivity (vs. PEG3-Cl)1.5 - 2.0 (relative)QSARBromine as a better leaving group than chlorine.
Conformational FlexibilityHighCoarse-GrainedPEG chain length and solvent interactions.
Hydrophilic InteractionHighPredictive ModelPresence of ether oxygens and acetamide functional group.

Compound Name List

this compound

Q & A

Q. How can systematic reviews optimize the use of this compound in nanomedicine research?

  • Methodological Answer :
  • Apply PRISMA guidelines to screen literature from PubMed, SciFinder, and Web of Science.
  • Use controlled vocabularies (e.g., MeSH terms: "PEGylation," "cross-linkers").
  • Critically appraise studies using CASP checklists for bias assessment.
  • Highlight gaps (e.g., long-term toxicity data) for future research agendas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.